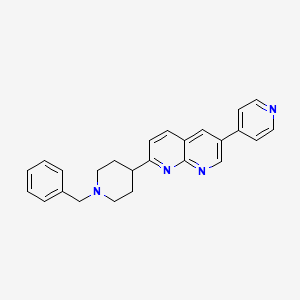![molecular formula C20H21N5O5S B15119399 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15119399.png)
5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and subsequent functionalization. Common synthetic routes include:
Formation of the Imidazo[1,2-b]pyridazine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: The core structure is then functionalized with various substituents, including the piperidin-1-yl and sulfonyl groups, through nucleophilic substitution reactions.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of high-throughput screening and automated synthesis techniques.
Chemical Reactions Analysis
5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is implicated in multiple myeloma.
Biology: The compound’s ability to inhibit specific kinases makes it a valuable tool for studying signal transduction pathways and cellular processes.
Mechanism of Action
The mechanism of action of 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves the inhibition of specific kinases, such as TAK1. This inhibition occurs through binding to the kinase’s active site, preventing phosphorylation and subsequent signal transduction. The compound’s structure allows it to interact with key amino acid residues in the kinase, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives, which also exhibit kinase inhibitory activity. 5-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substituents, which confer enhanced potency and selectivity . Other similar compounds include:
Imidazo[1,2-b]pyridazine derivatives with different substituents: These compounds may have varying degrees of activity and selectivity based on their functional groups.
Other kinase inhibitors: Compounds such as takinib, which also inhibit TAK1 but with different potency and selectivity profiles.
Properties
Molecular Formula |
C20H21N5O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H21N5O5S/c1-23-16-12-15(2-3-17(16)30-20(23)26)31(27,28)24-9-6-14(7-10-24)13-29-19-5-4-18-21-8-11-25(18)22-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3 |
InChI Key |
MEPPCDMSYUPLMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=NN5C=CN=C5C=C4)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine](/img/structure/B15119319.png)

![9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B15119323.png)
![9-(2-methoxyethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B15119329.png)

![4-{1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}morpholine](/img/structure/B15119343.png)
![ethyl 5-methyl-1,1-dioxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119357.png)
![2,5-difluoro-N-[2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B15119372.png)
![4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B15119380.png)
![2-{1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}-6-(pyridin-4-yl)-1,8-naphthyridine](/img/structure/B15119381.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119388.png)
![3-{[(3-Chlorophenyl)methyl]amino}-4-[(2,2-dimethoxyethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15119395.png)
![N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B15119397.png)
